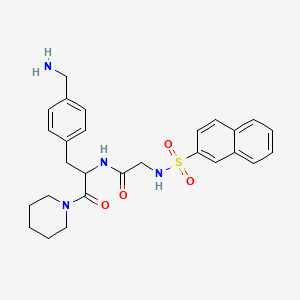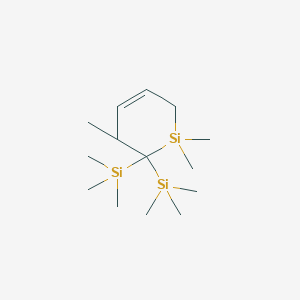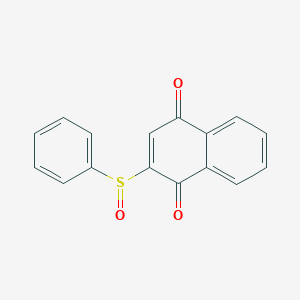
N,N,N-Trimethyloctadecan-1-aminium benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyloctadecan-1-aminium benzoate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which allows it to interact with both hydrophobic and hydrophilic substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyloctadecan-1-aminium benzoate typically involves the quaternization of octadecylamine with methyl iodide, followed by an ion exchange reaction with sodium benzoate. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Organic solvents such as ethanol or methanol.
Reaction Time: Several hours to ensure complete quaternization and ion exchange.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Octadecylamine, methyl iodide, and sodium benzoate.
Equipment: Continuous flow reactors, filtration units, and drying equipment.
Quality Control: Monitoring the purity and composition using techniques like HPLC and NMR.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyloctadecan-1-aminium benzoate undergoes various chemical reactions, including:
Substitution Reactions: The benzoate ion can be replaced with other anions through ion exchange reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Substitution: Sodium chloride or other sodium salts for ion exchange.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Substitution: Formation of different quaternary ammonium salts.
Oxidation: Oxidized derivatives of the benzoate moiety.
Reduction: Reduced forms of the benzoate moiety.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyloctadecan-1-aminium benzoate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyloctadecan-1-aminium benzoate is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This disruption can lead to the lysis of microbial cells, making it effective as an antimicrobial agent. The quaternary ammonium group interacts with negatively charged surfaces, enhancing its binding and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyloctadecan-1-aminium chloride
- N,N,N-Trimethyloctadecan-1-aminium bromide
- N,N,N-Trimethyloctadecan-1-aminium iodide
Uniqueness
N,N,N-Trimethyloctadecan-1-aminium benzoate is unique due to its specific anion, benzoate, which imparts distinct properties compared to other quaternary ammonium salts. The benzoate ion can influence the solubility, reactivity, and overall performance of the compound in various applications.
Eigenschaften
CAS-Nummer |
108313-50-4 |
|---|---|
Molekularformel |
C28H51NO2 |
Molekulargewicht |
433.7 g/mol |
IUPAC-Name |
trimethyl(octadecyl)azanium;benzoate |
InChI |
InChI=1S/C21H46N.C7H6O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;8-7(9)6-4-2-1-3-5-6/h5-21H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
InChI-Schlüssel |
XZBJGLUBSRQJIY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.C1=CC=C(C=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)

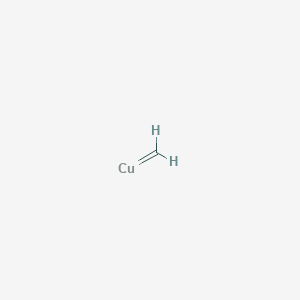
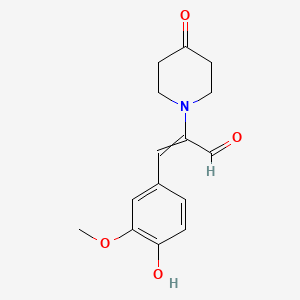
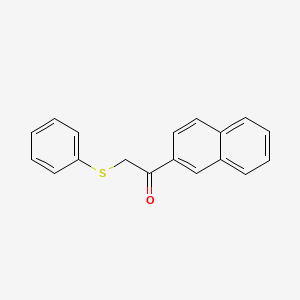
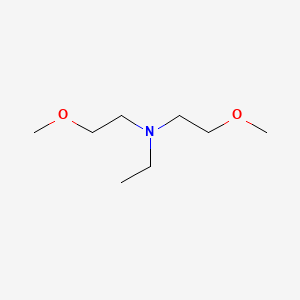
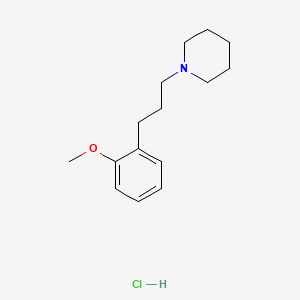
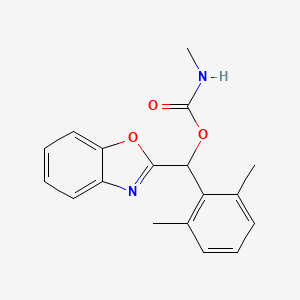
![3-[Chloro(dimethyl)silyl]benzoyl chloride](/img/structure/B14330909.png)
